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Compound of Interest

Compound Name: TAT-P110

Cat. No.: B15603523

Application Notes: Synthesis and Purification of
TAT-P110 Peptide

Introduction

The TAT-P110 peptide is a rationally designed, cell-permeable peptide inhibitor that selectively
targets the interaction between Dynamin-related protein 1 (Drpl) and Fission 1 (Fis1).[1][2]
Excessive mitochondrial fission, mediated by the Drpl-Fisl interaction, is implicated in the
pathology of numerous neurodegenerative diseases and ischemic injuries.[1][3] TAT-P110 is a
conjugate of a seven-amino-acid peptide from Drpl (P110: DLLPRGS) and the cell-penetrating
peptide derived from the HIV-1 trans-activator of transcription (TAT: YGRKKRRQRRR), often
linked by a glycine spacer.[2][4] By inhibiting aberrant mitochondrial fission, P110 has
demonstrated neuroprotective effects, reducing mitochondrial fragmentation, reactive oxygen
species (ROS) production, and subsequent cell death in preclinical models.[1][5]

These application notes provide a comprehensive guide for the chemical synthesis,
purification, and characterization of the TAT-P110 peptide, intended for researchers, scientists,
and professionals in drug development.

Quantitative Data Summary

The key quantitative data for the TAT-P110 peptide are summarized in the table below for easy
reference.
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Parameter Value Reference

H-Tyr-Gly-Arg-Lys-Lys-Arg-
Arg-GIn-Arg-Arg-Arg-Gly-Gly-

Full Sequence (5]

Asp-Leu-Leu-Pro-Arg-Gly-Ser-

NH2

) YGRKKRRQRRRGGDLLPRG

Sequence Shortening s [6]
Molecular Weight (Avg.) ~2411.8 g/mol [5]
Typical Purity (Post-HPLC) >95% [1107]
Form Lyophilized white powder [5]
Counter-ion Trifluoroacetic acid (TFA) [5]

N Store lyophilized peptide at
Storage Conditions [5][6]
-20°C or below.

Experimental Protocols

The synthesis of TAT-P110 is most effectively achieved using Fmoc-based Solid-Phase
Peptide Synthesis (SPPS).[8][9] This methodology allows for the stepwise addition of amino
acids to a growing peptide chain anchored to an insoluble resin support.[10][11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
TAT-P110

This protocol outlines the manual synthesis of TAT-P110 on a Rink Amide resin, which yields a
C-terminally amidated peptide upon cleavage.

Materials and Reagents:
e Rink Amide MBHA resin
e Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, etc.)

o Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Deprotection Solution: 20% Piperidine in DMF

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator: DIPEA (N,N-Diisopropylethylamine)

Inert gas (Nitrogen or Argon)

Peptide synthesis vessel with a fritted disc
Methodology:

e Resin Preparation:

o Place the Rink Amide resin in the synthesis vessel.

o Swell the resin by washing with DMF (3x) and then DCM (3x), agitating for 5-10 minutes
for each wash.

e First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20%
piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution
for 15 minutes.

o Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of
piperidine.

o Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq. relative to
resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the
mixture to pre-activate for 5 minutes.

o Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the
mixture with nitrogen bubbling for 2 hours at room temperature.

o Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
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e Subsequent Amino Acid Cycles:

o Repeat the Fmoc deprotection, washing, activation, and coupling steps for each
subsequent amino acid in the sequence (Gly, Arg(Pbf), Pro, etc.) from the C-terminus to
the N-terminus.

o Monitoring: A ninhydrin test can be performed after each coupling step to ensure the
reaction has gone to completion (a negative result indicates a successful coupling).

» Final Deprotection:

o After the final amino acid (Tyr(tBu)) has been coupled, perform a final Fmoc deprotection
step as described above to reveal the N-terminal amine.

o Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the peptide-resin
under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the
simultaneous removal of acid-labile side-chain protecting groups.

Materials and Reagents:

o Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)

e Cold diethyl ether
o Centrifuge and centrifuge tubes
Methodology:
o Cleavage Reaction:
o Place the dried peptide-resin in a reaction vessel.

o Add the freshly prepared cleavage cocktail to the resin.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Agitate the mixture at room temperature for 2-3 hours.

o Peptide Precipitation:
o Filter the resin and collect the filtrate, which contains the cleaved peptide.

o Precipitate the crude peptide by adding the filtrate dropwise into a 50-fold excess of ice-
cold diethyl ether.

o Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
o Peptide Collection:

o Pellet the white precipitate by centrifugation (e.g., 3000 x g for 10 minutes).

o Carefully decant and discard the diethyl ether.

o Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
e Drying:

o Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain
a white powder.

Protocol 3: Purification by Reverse-Phase HPLC (RP-
HPLC)

The crude peptide is purified using preparative RP-HPLC to isolate the full-length product from
truncated sequences and other impurities.[1][12]

Materials and Equipment:

Preparative RP-HPLC system with a C18 column

Mobile Phase A: 0.1% TFA in deionized water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer (freeze-dryer)
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Methodology:

o Sample Preparation: Dissolve the crude peptide powder in a minimal amount of Mobile
Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.
Centrifuge to remove any insoluble material.

e Purification Run:

o

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

[¢]

Inject the dissolved crude peptide onto the column.

[¢]

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60
minutes) at an appropriate flow rate.[7]

o

Monitor the elution profile by measuring absorbance at 220 nm and 280 nm.
o Fraction Collection: Collect fractions corresponding to the major peptide peak.

e Solvent Removal: Combine the fractions containing the pure peptide. Remove the
acetonitrile by rotary evaporation.

e Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified
TAT-P110 peptide as a fluffy, white, TFA salt.

Protocol 4: Quality Control and Characterization

The purity and identity of the final product must be confirmed.[1][8]

e Analytical RP-HPLC:
o Inject a small amount of the purified peptide onto an analytical C18 column.
o Run a fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes).

o Purity is determined by integrating the area of the main peak relative to the total peak area
at 220 nm. The desired purity is typically >95%.

e Mass Spectrometry (MS):
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o Analyze the purified peptide using MALDI-TOF or ESI-MS to confirm its molecular weight.

o The observed mass should match the calculated theoretical mass of the TAT-P110

seqguence.

Diagrams: Signaling Pathway and Experimental
Workflow

Visual representations of the TAT-P110 mechanism and the synthesis process aid in

understanding the complex relationships and procedures.
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Caption: Drpl-mediated mitochondrial fission pathway and its inhibition by TAT-P110.
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Caption: Workflow for the synthesis and purification of the TAT-P110 peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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